![molecular formula C16H14FN3O2S B2511231 2-[2-(5-环丁基-1,3,4-噁二唑-2-基)-1H-吡咯-1-基]-N-(3-甲基苯基)乙酰胺 CAS No. 946223-28-5](/img/structure/B2511231.png)

2-[2-(5-环丁基-1,3,4-噁二唑-2-基)-1H-吡咯-1-基]-N-(3-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

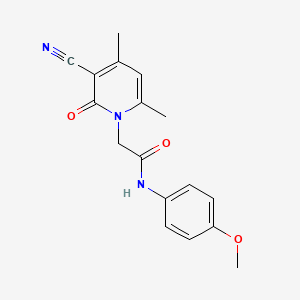

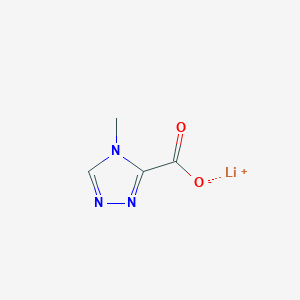

The compound "2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide" is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of multiple heterocyclic components such as oxadiazole and pyrrole rings, as well as acetamide and cyclobutyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from basic precursors such as benzoic acid or amino acids, which are then transformed through various reactions including cyclization and substitution to yield the desired heterocyclic structures. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds involves linear synthesis and characterization by techniques such as LCMS, IR, and NMR spectroscopies . Similarly, the synthesis of N-substituted acetamides from benzoic acid derivatives follows a stepwise approach, utilizing reagents like DMF and sodium hydride for the final substitution reaction .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and sometimes X-ray diffraction. These methods provide information about the functional groups present, the nature of the bonds, and the overall geometry of the molecule. For example, a related compound with a thiazole ring was characterized and its crystal structure was determined, revealing a monoclinic space group and specific unit cell dimensions . Such detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds like the ones related to the compound can undergo a variety of chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule. The synthesis pathways can involve regioselective attacks and may lead to a diverse array of products depending on the reaction conditions and the reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting and boiling points, stability, and reactivity. The presence of different functional groups and heteroatoms can significantly influence these properties. For example, the antimicrobial and hemolytic activities of synthesized N-substituted acetamides were found to vary, indicating differences in their chemical properties and interactions with biological systems . Additionally, the thermodynamic properties of such compounds can be calculated to understand their behavior at different temperatures .

科学研究应用

2-[2-(5-环丁基-1,3,4-噁二唑-2-基)-1H-吡咯-1-基]-N-(3-甲基苯基)乙酰胺的科学研究应用

抗菌和溶血活性

2,5-二取代的1,3,4-噁二唑化合物,这个化合物所属的类别,已经被广泛研究其药理活性。研究表明,从这些化合物合成的某些衍生物表现出显著的抗菌和溶血活性。具体来说,通过在N,N-二甲基甲酰胺(DMF)和氢化钠(NaH)的存在下,搅拌5-芳基/芳基烷基-1,3,4-噁二唑-2-硫醇和2-溴-N-[4-(4-吗啉基)苯基]乙酰胺合成的衍生物对选定的微生物种类显示出有希望的结果。该系列中的某些化合物被鉴定为具有强大的抗菌特性和较低的毒性,表明有进一步生物筛选和应用试验的潜力(Gul et al., 2017)。

肿瘤抑制和抗氧化性质

涉及计算和药理评估的新衍生物研究,包括1,3,4-噁二唑,突出了它们在毒性评估、肿瘤抑制和抗氧化活性方面的潜力。该类化合物在各种测定中显示出中等的抑制效果,某些衍生物表现出对特定酶的良好亲和力,与它们的镇痛和抗炎效果相关。例如,在特定研究中,化合物a3表现出中等的抑制效果,而化合物a6和b6在毒性评估和肿瘤抑制方面表现出强大的作用,表明它们作为治疗剂的潜力(Faheem, 2018)。

癌细胞生长抑制

一些1,3,4-噁二唑的衍生物已经被研究其对癌细胞生长的抑制作用。特别是,合成和表征了某些衍生物,显示出对细胞生长的显著抑制。值得注意的是,已经鉴定出与贝伐珠单抗等标准治疗在抑制人类肺癌细胞系方面具有相同效力的化合物,展示了它们作为化疗剂的潜力(Panchal, Rajput & Patel, 2020)。

细胞毒活性

从已知抗有丝分裂剂的骨架衍生的新化合物的合成是最近研究的重点。一项研究报告了合成一种对乳腺癌细胞系具有显著细胞毒活性的新化合物,表明了其在治疗应用中的潜力(Saeedian Moghadam & Amini, 2018)。

属性

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUSQBJJNPJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-methoxyethyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2511164.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)